Rimantadine Hydrochloride

Description

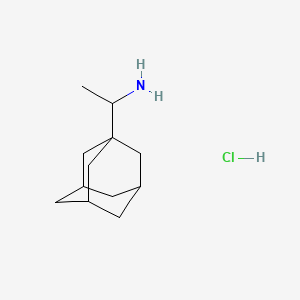

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047813 | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID26661904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1501-84-4 | |

| Record name | Rimantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond Influenza A: An In-depth Technical Guide to the Expanded Antiviral Spectrum of Rimantadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimantadine, a well-established antiviral agent primarily known for its activity against influenza A virus, is gaining renewed interest for its potential therapeutic applications against a broader range of viral pathogens. This technical guide provides a comprehensive overview of the current state of research into the antiviral spectrum of rimantadine hydrochloride beyond influenza A. It consolidates in vitro and in some cases, preclinical in vivo data, detailing its activity against various RNA viruses, including flaviviruses, coronaviruses, and hepatitis C virus. This document outlines the putative mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing antiviral efficacy, and presents visual representations of targeted viral pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the repurposing and further development of rimantadine and its derivatives as broad-spectrum antiviral agents.

Expanded Antiviral Spectrum of Rimantadine

While historically significant for its role in managing influenza A outbreaks, the therapeutic utility of rimantadine was curtailed by the emergence of widespread resistance.[1] However, a growing body of scientific evidence reveals that rimantadine possesses inhibitory activity against a variety of other RNA viruses. This expanded spectrum suggests that rimantadine's mechanism of action is not solely limited to the M2 proton channel of the influenza A virus.

Flaviviridae Family

In vitro studies have demonstrated that this compound can inhibit the replication of several members of the Flaviviridae family, which includes significant human pathogens.

-

Zika Virus (ZIKV): Rimantadine has been shown to be effective against Zika virus replication in vitro, exhibiting a dose-dependent reduction in viral titers.[2][3] The antiviral effect is observed at concentrations well below cytotoxic levels.[2][4] The mechanism is believed to involve the inhibition of an early stage of the ZIKV life cycle, potentially targeting the small membrane (M) protein, which may function as a rimantadine-sensitive viroporin.[5]

-

Dengue Virus (DENV): Rimantadine has been reported to suppress the replication of all four serotypes of dengue virus in vitro.[6][7][8] The growth of DENV-2 was completely suppressed in human peripheral blood leukocytes at a concentration of 25 µg/ml.[6][8] The maximal inhibitory effect was observed when the drug was added immediately after the viral adsorption period, suggesting interference with an early replication step.[6][8]

-

Yellow Fever Virus (YFV): Similar to other flaviviruses, rimantadine has demonstrated in vitro antiviral activity against the Yellow Fever Virus.[3][4]

Hepatitis C Virus (HCV)

Rimantadine has been investigated for its potential to treat chronic hepatitis C.[9] The proposed mechanism of action involves the inhibition of the HCV p7 protein, a viroporin that forms ion channels and is crucial for the production of infectious virus particles.[10][11] While some clinical trials of rimantadine monotherapy for recurrent hepatitis C after liver transplantation did not show significant efficacy, the targeting of the p7 ion channel remains an area of interest for combination therapies.[12][13] The sensitivity of HCV p7 to rimantadine suggests a structural and functional similarity to the influenza A M2 protein.[10]

Coronaviridae Family

The emergence of novel coronaviruses has spurred research into repurposing existing antiviral drugs. Rimantadine has shown some activity against certain coronaviruses.

-

Human Coronavirus 229E (HCoV-229E): In vitro studies have shown that rimantadine can inhibit the replication of HCoV-229E.[14]

-

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): The in vitro efficacy of rimantadine against SARS-CoV-2 has been investigated, with some studies reporting inhibitory activity.[15][16][17] The proposed mechanism involves targeting viral ion channels, such as the envelope (E) protein, which acts as a viroporin.[18] However, there are conflicting reports, with some studies suggesting that rimantadine may not effectively block the SARS-CoV-2 E protein ion channel.[19]

Other RNA Viruses

-

Chikungunya Virus (CHIKV): A study has highlighted the potential of this compound as a repurposing candidate for treating CHIKV infections, demonstrating significant antiviral activity in vitro across various stages of the viral life cycle.[20]

-

Respiratory Syncytial Virus (RSV) and Parainfluenza Viruses: Some sources indicate that rimantadine may be effective against RSV and parainfluenza viruses, although detailed in vitro studies are less commonly cited in recent literature.[9]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy of this compound against various viruses as reported in the literature. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of Rimantadine Against Flaviviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Zika Virus (ZIKV) | Vero | Not explicitly stated in µM, but dose-dependent reduction observed | >100 µg/mL | High | [2][3][4] |

| Dengue Virus (DENV-1) | Vero | Not explicitly stated in µM, but significant inhibition reported | >100 µg/mL | Not calculated | [3][4] |

| Dengue Virus (DENV-2) | LLC-MK2 / PBL | Complete suppression at 25 µg/mL (approx. 115 µM) | >75 µg/mL (approx. 345 µM) | >3 | [6][8] |

| Yellow Fever Virus (YFV) | Vero | Higher concentrations required compared to ZIKV | >100 µg/mL | Not calculated | [3][4] |

Table 2: In Vitro Antiviral Activity of Rimantadine Against Other RNA Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | VeroE6 | 36 | >625 | 17.3 | [15] |

| SARS-CoV-2 | ACE2-A549 | 34 | >500 | >14.7 | [16] |

| HCoV-229E | MDBK | 36% inhibition at 50 µg/mL (approx. 230 µM) | >400 µg/mL | Not calculated | [14] |

| Hepatitis C Virus (HCV) p7 | HEK293 (electrophysiology) | IC50 ~0.7-24 nM (genotype-dependent) | Not applicable | Not applicable | [17] |

| Chikungunya Virus (CHIKV) | In vitro | Significant inhibition at various stages | Not specified | Not specified | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antiviral activity of rimantadine.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and determining the EC50 of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, LLC-MK2) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

This compound stock solution.

-

Growth medium (e.g., DMEM, MEM).

-

Serum-free medium.

-

Overlay medium (e.g., containing 1.2% Avicel or low-melting-point agarose).

-

Crystal violet staining solution (0.1% w/v in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of rimantadine in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.

-

After the adsorption period, remove the virus inoculum and wash the monolayers with PBS.

-

Add the overlay medium containing the different concentrations of rimantadine to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fix the cells with 10% formaldehyde for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[15]

Cytotoxicity Assay (CC50 Determination)

This assay measures the toxicity of the compound on the host cells to determine the CC50 value.

Materials:

-

Confluent monolayer of host cells in 96-well plates.

-

This compound stock solution.

-

Growth medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability reagent (e.g., XTT, MTS).

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl).

-

Microplate reader.

Procedure:

-

Seed host cells in a 96-well plate and incubate until confluent.

-

Prepare serial dilutions of rimantadine in growth medium.

-

Remove the old medium and add the medium containing the different concentrations of rimantadine to the wells. Include a cell control (no drug).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration compared to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[21]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Viral Entry and Uncoating Inhibition

The following diagrams illustrate the proposed mechanisms by which rimantadine may interfere with the early stages of viral replication for different virus families.

Caption: Proposed mechanism of rimantadine inhibition of flavivirus entry.

Viroporin Inhibition

Rimantadine's activity against several viruses is linked to its ability to block viral ion channels, known as viroporins.

Caption: General mechanism of rimantadine as a viroporin inhibitor.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity.

Caption: A standard workflow for in vitro antiviral drug screening.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound's antiviral activity extends beyond influenza A. Its ability to inhibit a range of RNA viruses, primarily through the targeting of viral ion channels, positions it as a promising candidate for drug repurposing and as a scaffold for the development of novel broad-spectrum antiviral agents.

Future research should focus on:

-

Elucidating Precise Mechanisms: Further investigation is needed to fully understand the molecular interactions between rimantadine and its non-influenza viral targets.

-

In Vivo Efficacy: While in vitro data is promising, more extensive preclinical and clinical studies are required to validate the therapeutic potential of rimantadine against these viruses in vivo.

-

Derivative Synthesis and Optimization: The adamantane scaffold of rimantadine offers opportunities for medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of rimantadine with other antiviral agents could lead to more effective treatment regimens and help mitigate the development of drug resistance.

By continuing to explore the antiviral potential of rimantadine, the research and drug development community can unlock new therapeutic strategies for a variety of challenging viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Structure of the dengue virus envelope protein after membrane fusion | Semantic Scholar [semanticscholar.org]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. The p7 protein of the hepatitis C virus induces cell death differently from the influenza A virus viroporin M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Coronavirus envelope protein - Wikipedia [en.wikipedia.org]

- 7. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hepatitis C virus p7 membrane channels in a liposome-based assay system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of the small membrane (M) protein viroporin prevent Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crystal.harvard.edu [crystal.harvard.edu]

- 11. P7 - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 12. SARS coronavirus E protein forms cation-selective ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Envelope Protein Ubiquitination Drives Zika Virus Entry and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of dengue virus replication in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amantadine has potential for the treatment of COVID-19 because it inhibits known and novel ion channels encoded by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

The Pharmacokinetics and Metabolism of Rimantadine: An In-Depth Technical Guide for Researchers

An overview of the absorption, distribution, metabolism, and excretion (ADME) of the antiviral drug rimantadine in key laboratory models, providing a critical resource for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a comprehensive understanding of rimantadine's behavior in preclinical studies.

Rimantadine, an α-methyl derivative of amantadine, has been a subject of interest for its antiviral properties against influenza A virus. Understanding its pharmacokinetic profile and metabolic fate in laboratory animals is fundamental for the development and evaluation of adamantane derivatives. This technical guide provides a consolidated overview of rimantadine's ADME properties in mice, rats, and dogs, supported by detailed experimental protocols and data visualizations.

Pharmacokinetic Profiles in Laboratory Models

The pharmacokinetic parameters of rimantadine exhibit notable variability across different laboratory species. These differences are crucial for extrapolating preclinical data to human clinical trials. The following tables summarize the key pharmacokinetic parameters of rimantadine in mice, dogs, and rats after oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Rimantadine in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |

| 10 | PO | 274 | <0.5 | 1.5 | - | - | - |

| 40 | PO | 2,013 | <0.5 | 1.5 | 58.6 | 4.3 | 7.6 |

Data sourced from studies on mice, where peak plasma concentrations were found to be markedly disproportional to the dose.[1]

Table 2: Pharmacokinetic Parameters of Rimantadine in Dogs

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |

| 5 | PO | 275 | 1.7 | 3.3 | 99.4 | 3.7 | 13.8 |

| 10 | PO | 800 | 1.7 | 3.3 | - | - | - |

| 20 | PO | 1,950 | 1.7 | 3.3 | - | - | - |

In contrast to mice, peak plasma concentrations in dogs were approximately proportional to the dose.[1]

Table 3: Pharmacokinetic Parameters of Rimantadine in Rats

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 20 | PO | 450 ± 80 | 2.0 ± 0.5 | 2500 ± 400 |

Pharmacokinetic parameters determined in female Sprague-Dawley rats.[2]

Metabolism of Rimantadine

Rimantadine undergoes extensive metabolism in the liver, with hydroxylation and conjugation being the primary pathways. The metabolic profile, however, shows significant species-dependent variations.

In mice , two primary metabolites have been identified as ring-substituted isomers of hydroxy-rimantadine.[1]

In rats , the major metabolite is m-hydroxyrimantadine, accounting for 22-24% of the dose. Rats also excrete trans-p-hydroxyrimantadine (23.5-25.2% of the dose), both free and conjugated.[3]

In dogs , m-hydroxyrimantadine is also a major metabolite (21-27% of the dose). Unlike rats, dogs do not excrete trans-p-hydroxyrimantadine. Instead, an oxidative pathway leads to the formation of m- and p-hydroxylated analogs where the amino group is replaced by a hydroxyl group.[3] Less than 5% of the administered dose is recovered as the parent drug in dog urine within 48 hours.[1]

Over 75% of a rimantadine dose is metabolized in the liver, with the parent compound and its metabolites being almost entirely eliminated by the kidneys.[4]

Metabolic Pathways of Rimantadine

The following diagram illustrates the primary metabolic pathways of rimantadine in laboratory models.

References

- 1. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of [14C]this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Advantage: An In-Depth Technical Guide to the Initial In Vitro Antiviral Activity of Rimantadine Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimantadine, a derivative of adamantane, has long been an established antiviral agent, primarily recognized for its activity against influenza A virus.[1] Its mechanism of action against influenza is well-characterized, targeting the M2 proton ion channel and inhibiting viral uncoating.[1][2] However, a growing body of in vitro research has illuminated the broader potential of rimantadine as an inhibitor of a diverse range of RNA viruses beyond influenza. This technical guide provides a comprehensive overview of the initial in vitro studies of rimantadine, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and proposed mechanisms of action. The findings summarized herein underscore the potential for repurposing and developing rimantadine-based antivirals for a variety of RNA virus-mediated diseases.

Quantitative Antiviral Activity of Rimantadine

The in vitro efficacy of rimantadine has been evaluated against several RNA viruses, with key quantitative data summarized below. These data, primarily derived from plaque reduction and cell viability assays, provide a comparative look at the drug's potency and therapeutic window across different viral families.

Flaviviridae Family

Studies have demonstrated that rimantadine exhibits inhibitory activity against members of the Flaviviridae family, including Zika virus (ZIKV), Dengue virus (DENV), and Yellow Fever virus (YFV). The antiviral effects are observed at concentrations well below the cytotoxic levels, indicating a favorable selectivity index.[3][4][5]

| Virus | Cell Line | Assay Type | EC50 (µg/mL) | IC50 (µg/mL) | IC90 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |

| Zika Virus (ZIKV) | ||||||||

| CIET-01 (clinical isolate) | Vero | Plaque Reduction | - | 10.3 ± 1.5 | 21.8 ± 1.2 | >100 | >9.7 | [4] |

| MR 766 (reference strain) | Vero | Plaque Reduction | - | 12.1 ± 1.1 | 25.1 ± 0.9 | >100 | >8.3 | [4] |

| R103451 (reference strain) | Vero | Plaque Reduction | - | 11.2 ± 1.8 | 23.4 ± 1.4 | >100 | >8.9 | [4] |

| Dengue Virus (DENV) | ||||||||

| DENV-1 | Vero | Plaque Reduction | - | 14.2 ± 1.3 | 29.1 ± 1.1 | >100 | >7.0 | [4] |

| DENV-2 | Human PBL | Viral Growth Inhibition | - | Completely suppressed at 25 µg/mL | - | >75 | - | [6] |

| All 4 Serotypes | LLC-MK2 | Viral Production | >90% inhibition at 50 µg/mL | - | - | >75 | - | [6] |

| Yellow Fever Virus (YFV) | ||||||||

| 17D (vaccine strain) | Vero | Plaque Reduction | - | 28.4 ± 1.2 | 45.3 ± 1.5 | >100 | >3.5 | [4] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Togaviridae Family

Rimantadine has also been investigated for its activity against Chikungunya virus (CHIKV), a member of the Togaviridae family. Time-of-addition assays have been crucial in elucidating the stage of the viral life cycle affected by the drug.

| Virus | Cell Line | Assay Type | Inhibition (%) | Treatment Stage | Reference(s) |

| Chikungunya Virus (CHIKV) | Not Specified | Not Specified | 29% | Pre-treatment | [7] |

| 57% | Early stages of infection | [7] | |||

| 60% | Post-entry stages | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the cited in vitro studies to determine the antiviral efficacy and cytotoxicity of rimantadine.

Plaque Reduction Assay

This assay is the gold standard for quantifying the reduction in infectious virus particles in the presence of an antiviral compound.

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

-

Virus Dilution: The target virus is serially diluted to a concentration that produces a countable number of plaques.

-

Infection: The cell monolayers are infected with the diluted virus and incubated for a specific period (e.g., 1-2 hours) to allow for viral adsorption.

-

Drug Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. An overlay medium (often containing carboxymethylcellulose or agar) with varying concentrations of rimantadine is added to the wells. A control group with no drug is also included.

-

Incubation: The plates are incubated for several days (e.g., 3-5 days) to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), revealing the plaques (zones of cell death). The number of plaques in the treated wells is counted and compared to the untreated control to determine the percentage of inhibition and calculate the IC50 value.[8]

Cytotoxicity Assay

This assay is performed in parallel with antiviral assays to determine the concentration of the drug that is toxic to the host cells, which is essential for calculating the selectivity index.

-

Cell Seeding: Cells are seeded in multi-well plates at the same density as in the antiviral assays.

-

Drug Incubation: The cells are incubated with a range of concentrations of rimantadine for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by staining with dyes like SYTOX Green to identify dead cells.[4]

-

CC50 Calculation: The concentration of rimantadine that reduces cell viability by 50% is determined and expressed as the CC50 value.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.

-

Experimental Arms: The experiment is divided into different treatment groups:

-

Pre-treatment: Cells are treated with rimantadine before infection.

-

Co-treatment: The virus is incubated with rimantadine during the infection period.

-

Post-treatment: Rimantadine is added at various time points after the viral adsorption period.

-

-

Infection and Treatment: Cells are infected with the virus, and the drug is added or removed according to the experimental arm.

-

Quantification: After a single replication cycle, the production of new virus particles is quantified, typically by plaque assay or RT-qPCR.

-

Analysis: The level of viral inhibition in each treatment group is compared to determine if the drug acts on early events (entry), post-entry events (replication), or has a direct virucidal effect.[7][9]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate a standard experimental workflow and the proposed mechanisms of action for rimantadine.

Experimental Workflow: Plaque Reduction Assay

References

- 1. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides [kerwa.ucr.ac.cr]

- 4. In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of dengue virus replication in vitro by rimantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing potential of this compound and development of a promising platinum(II)-rimantadine metallodrug for the treatment of Chikungunya virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 9. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

Rimantadine's Neurological Frontier: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimantadine, an adamantane derivative historically recognized for its antiviral properties against influenza A, is emerging as a compound of significant interest for its potential therapeutic applications in a range of neurological disorders. Structurally and mechanistically related to the FDA-approved drugs amantadine and memantine, rimantadine exhibits a multi-modal pharmacological profile that includes dopaminergic modulation, N-methyl-D-aspartate (NMDA) receptor antagonism, and potential anti-inflammatory and autophagy-inducing effects. This technical guide synthesizes the current preclinical and clinical evidence supporting the exploration of rimantadine for conditions such as Parkinson's disease, and discusses the mechanistic rationale for its investigation in other neurodegenerative diseases like Alzheimer's. It provides an in-depth look at its mechanisms of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes complex biological and procedural information to support further research and development.

Core Mechanisms of Action in the Central Nervous System

While the precise mechanisms of rimantadine in the CNS are not fully elucidated, evidence points to several key pathways, largely extrapolated from studies of its close analog, amantadine.[1][2]

Dopaminergic Modulation

Rimantadine is understood to exert anti-Parkinsonian effects, primarily attributed to its influence on the dopaminergic system.[3] It is believed to promote the release of dopamine from presynaptic nerve terminals in the substantia nigra and may also inhibit its reuptake.[1][3][4] This action helps to restore dopaminergic tone in the basal ganglia, alleviating motor symptoms characteristic of Parkinson's disease.

NMDA Receptor Antagonism

A crucial mechanism shared among adamantane derivatives is the non-competitive antagonism of NMDA receptors.[1][5] By blocking the NMDA receptor ion channel, rimantadine can mitigate excitotoxicity, a pathological process implicated in neuronal cell death in various neurodegenerative conditions. This mechanism is central to the therapeutic effect of the related drug memantine in Alzheimer's disease. While the specific binding affinity of rimantadine for the NMDA receptor is not well-documented, its structural similarity to amantadine and memantine strongly suggests a comparable function.[6][7]

Anti-Inflammatory and Neuroprotective Effects

Chronic neuroinflammation, characterized by the activation of microglia, is a key pathological feature of many neurological disorders. Studies on amantadine have demonstrated an inhibitory effect on microglial activation and a reduction in the production of pro-inflammatory mediators.[8][9] This suggests that rimantadine may share these anti-inflammatory properties, thereby protecting neurons from inflammatory damage.[9] Amantadine has been shown to inhibit the release of pro-inflammatory factors from microglia and increase the expression of neurotrophic factors in astroglia.[9]

Induction of Autophagy

Recent research has uncovered that both rimantadine and amantadine can enhance autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[10][11] This mechanism involves the downregulation of the mTOR pathway, a key regulator of cell growth and metabolism.[10] By promoting the fusion of autophagosomes with lysosomes, rimantadine may facilitate the removal of toxic protein aggregates, a hallmark of diseases like Alzheimer's and Parkinson's, offering another avenue for neuroprotection.[10]

Preclinical and Clinical Evidence

While large-scale clinical trials are lacking, initial studies and mechanistic rationale provide a foundation for rimantadine's therapeutic potential.

Parkinson's Disease (PD)

The most direct clinical evidence for rimantadine in neurological disorders comes from an open-label pilot study in patients with Parkinson's disease.[12][13] The study demonstrated that rimantadine provided motor benefits, particularly in improving rigidity.[12]

Furthermore, a case series suggested that rimantadine may be a viable alternative for PD patients who experience peripheral side effects, such as lower limb edema and livedo reticularis, from amantadine.[14] In this series, most patients who switched to rimantadine maintained their motor benefit with a marked improvement in peripheral side effects.[14]

Alzheimer's Disease (AD) and Other Dementias

There are currently no dedicated clinical trials evaluating rimantadine for Alzheimer's disease. However, a strong therapeutic rationale exists based on its presumed NMDA receptor antagonist properties. Glutamatergic excitotoxicity is a well-established component of AD pathology, and the approved AD drug memantine acts via this mechanism. Given the structural and functional similarities, rimantadine presents a compelling candidate for investigation in AD and other dementias where excitotoxicity is implicated.

Multiple Sclerosis (MS)-Related Fatigue

Amantadine is used off-label to manage the debilitating fatigue associated with Multiple Sclerosis. As the alpha-methyl derivative of amantadine, rimantadine may offer similar benefits. A key advantage of rimantadine is its improved side-effect profile, particularly concerning CNS effects, which are more common with amantadine.[15][16][17] This suggests rimantadine could be a better-tolerated option for MS patients, although direct clinical studies are needed to confirm its efficacy for fatigue.

Quantitative Data Summary

The following tables summarize key quantitative findings from published clinical research.

Table 1: Efficacy of Rimantadine in an Open-Label Parkinson's Disease Trial [12]

| Metric | Number of Patients (N) | Mean Dose (mg/day) | Baseline (Mean) | Post-Treatment (Mean) | Percentage Improvement | p-value |

| Hoehn and Yahr Staging | 14 | 256 | - | - | 13% | 0.01 |

| Motor UPDRS Score | 14 | 256 | - | - | 20% | 0.02 |

| Subjective Response | 10 (of 14) | 256 | - | - | 33% (mean) | - |

UPDRS: Unified Parkinson's Disease Rating Scale

Table 2: Comparison of CNS Adverse Events: Rimantadine vs. Amantadine in Elderly Patients [17]

| Adverse Event | Amantadine (N=156) | Rimantadine (N=156) | p-value |

| Any CNS Adverse Effect | 29 (18.6%) | 3 (1.9%) | < 0.01 |

| Drug Discontinuation due to AE | 27 (17.3%) | 3 (1.9%) | < 0.001 |

| Confusion | 16 (10.6%) | 1 (0.6%) | < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for clinical and preclinical evaluation of rimantadine.

Protocol: Open-Label Clinical Trial for Rimantadine in Parkinson's Disease

(Based on the methodology described by Evidente et al., 1999)[12]

-

Objective: To assess the safety, tolerability, and preliminary efficacy of rimantadine on motor symptoms in patients with Parkinson's disease.

-

Patient Population:

-

Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, Hoehn and Yahr stage 2-3. Can be de novo or on stable levodopa therapy.

-

Exclusion Criteria: Presence of dyskinesias or significant motor fluctuations, severe cognitive impairment, severe renal or hepatic dysfunction.

-

-

Study Design: Single-arm, open-label, dose-escalation study.

-

Intervention:

-

Initiate rimantadine at 100 mg/day orally.

-

Titrate upwards by 100 mg increments weekly, based on tolerance and clinical response, to a maximum of 300 mg/day.

-

Maintain the optimal effective dose for a predefined study period (e.g., 8-12 weeks).

-

-

Outcome Measures:

-

Primary: Change from baseline in the motor section (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).

-

Secondary: Change in Hoehn and Yahr staging; patient-reported subjective improvement (e.g., percentage improvement on a visual analog scale); incidence and severity of adverse events.

-

-

Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests to compare baseline and post-treatment scores for primary and secondary outcome measures. Descriptive statistics for adverse events.

Protocol: In Vitro Assay for Neuroprotection via Autophagy Induction[18]

-

Objective: To determine if rimantadine protects neuronal cells from a neurotoxin-induced insult and to assess if this protection is mediated by the induction of autophagy.

-

Cell Culture:

-

Use a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Culture cells in appropriate media (e.g., DMEM/F12 with supplements) to ~80% confluency.

-

-

Experimental Groups:

-

Vehicle Control (DMSO or media)

-

Neurotoxin only (e.g., MPP+ or 6-OHDA for a PD model; Aβ oligomers for an AD model)

-

Rimantadine pre-treatment followed by neurotoxin

-

Rimantadine alone

-

-

Methodology:

-

Pre-treat designated wells with various concentrations of rimantadine (e.g., 1-100 µM) for 24 hours.

-

Introduce the neurotoxin at a predetermined toxic concentration (e.g., EC50) and co-incubate for another 24 hours.

-

-

Outcome Measures:

-

Cell Viability: Assess using an MTT or LDH release assay.[18] A higher absorbance (MTT) or lower absorbance (LDH) in the rimantadine co-treated group would indicate protection.

-

Autophagy Marker Expression (Western Blot): Lyse cells and probe for key autophagy proteins. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels would indicate enhanced autophagic flux.

-

Autophagosome Visualization (Immunofluorescence): Fix cells and stain for LC3 (green) and lysosomes (LysoTracker Red). An increase in yellow puncta (colocalization) in rimantadine-treated cells would indicate enhanced autophagosome-lysosome fusion.[10]

-

-

Statistical Analysis: One-way ANOVA with post-hoc tests (e.g., Tukey's) to compare differences between experimental groups.

Visualizations: Pathways and Workflows

The following diagrams are rendered using DOT language to illustrate key concepts.

Caption: Rimantadine's proposed synaptic mechanisms of action.

Caption: Workflow for an open-label clinical trial of rimantadine.

Caption: Relationship of adamantanes to neurological disorders.

Conclusion and Future Directions

Rimantadine presents a compelling case for repurposing in the field of neurology. Its multi-target mechanism of action, encompassing dopaminergic, glutamatergic, and potentially anti-inflammatory and autophagic pathways, positions it as a versatile candidate for complex neurodegenerative diseases. The preliminary clinical data in Parkinson's disease are encouraging, particularly regarding its favorable side-effect profile compared to amantadine.[12][17]

Future research must prioritize well-designed, double-blind, placebo-controlled trials to validate the findings of the initial open-label study in Parkinson's disease.[12] Furthermore, preclinical studies are warranted to definitively characterize rimantadine's binding affinity for the NMDA receptor and to explore its neuroprotective and anti-inflammatory effects in relevant animal models of Alzheimer's disease and Multiple Sclerosis. Investigating its ability to modulate autophagy in vivo could also open new therapeutic avenues. For drug development professionals, rimantadine offers a promising scaffold for the development of novel, CNS-penetrant molecules with enhanced efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amantadine - Wikipedia [en.wikipedia.org]

- 3. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rimantadine - Wikipedia [en.wikipedia.org]

- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microglia-inhibiting activity of Parkinson's disease drug amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pilot study on the motor effects of rimantadine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Rimantadine in Parkinson's disease patients experiencing peripheral adverse effects from amantadine: report of a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]

- 16. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rimantadine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimantadine hydrochloride, an α-methyl derivative of amantadine, is a synthetic tricyclic amine with well-documented antiviral properties.[1] It has been primarily recognized for its efficacy in the prophylaxis and treatment of infections caused by influenza A virus strains.[2] The primary mechanism of action against influenza A involves the targeted inhibition of the M2 protein, a viral ion channel essential for the uncoating process of the virus within a host cell.[3][4] By blocking this proton channel, this compound prevents the release of viral ribonucleoprotein into the cytoplasm, thereby halting viral replication at an early stage.[3][5][6]

Recent studies have expanded the known antiviral spectrum of rimantadine, demonstrating its activity against other viruses such as Hepatitis A Virus (HAV). In the case of HAV, rimantadine induces autophagy, a cellular catabolic process, by inhibiting the mTOR signaling pathway.[7] This application note provides detailed experimental protocols for utilizing this compound in cell culture settings to evaluate its antiviral efficacy and cytotoxic profile.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various cell culture models.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | Endpoint | Value | Citation |

| Influenza A (H1N1) | MDCK | Plaque Reduction | EC50 | 19.62 nM | [8] |

| Influenza A (H1N1) | MDCK | Plaque Reduction | EC50 | 24.44 nM | [8] |

| Influenza A (H3N2) | MDCK | Virus Yield Reduction | - | Significant reduction at <20 µM | [9] |

| Hepatitis A Virus (HAV) | Huh7 | RNA level inhibition | IC50 | 6.7 µg/mL | [7] |

| Hepatitis A Virus (HAV) | IHH | RNA level inhibition | IC50 | 1.6 µg/mL | [7] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value | Citation |

| MDCK | Not Specified | CC50 | >100 µM | Not Specified |

| Huh7 | Not Specified | Non-toxic concentration | ≤10 µg/mL | [7] |

| IHH | Not Specified | Non-toxic concentration | ≤10 µg/mL | [7] |

Mandatory Visualization

Caption: Experimental workflow for evaluating this compound.

Caption: Mechanism of rimantadine HCl action on Influenza A M2 protein.

Caption: Rimantadine's effect on the mTOR pathway and HAV replication.

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials :

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

-

-

Procedure for DMSO Stock (Recommended for high concentrations) :

-

Dissolve this compound powder in DMSO to a final concentration of 10-50 mg/mL.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

-

Procedure for Aqueous Stock (for direct use in assays) :

-

Dissolve this compound powder in sterile PBS (pH 7.2) to a final concentration of 1-5 mg/mL.

-

Ensure complete dissolution.

-

It is recommended to prepare this solution fresh before each experiment and not to store it for more than one day.

-

-

Working Solution Preparation :

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired working concentrations using the appropriate cell culture medium.

-

Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

-

Materials :

-

96-well cell culture plates

-

Adherent cells (e.g., MDCK, Huh7)

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

-

-

Procedure :

-

Seed the 96-well plates with cells at a density that will result in approximately 80-90% confluency after 24 hours.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

-

The next day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a "cells only" control (medium without the compound) and a "medium only" blank.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

-

Antiviral Assay (Plaque Reduction Assay for Influenza A)

This assay is used to determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).

-

Materials :

-

6-well or 12-well cell culture plates

-

MDCK cells

-

Influenza A virus stock

-

Infection medium (e.g., DMEM with 0.5% BSA)

-

This compound working solutions

-

Overlay medium (e.g., DMEM containing 1.2% Avicel or 1% agarose and TPCK-treated trypsin)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

-

Procedure :

-

Seed the plates with MDCK cells and grow to confluency.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with a dilution of influenza A virus that will produce approximately 50-100 plaque-forming units (PFU) per well.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing different concentrations of this compound to each well. Include a "virus only" control (no compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and the fixative, then stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. The EC50 value is determined from the dose-response curve.

-

References

- 1. pnas.org [pnas.org]

- 2. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound blocks the second step of influenza virus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of influenza virus uncoating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Rimantadine Hydrochloride in Pharmaceutical Formulations by RP-HPLC with UV Detection

AN-RMT-HPLC-001

Introduction

Rimantadine hydrochloride is an antiviral drug primarily used for the prophylaxis and treatment of influenza A infections.[1][2] Accurate and reliable quantification of Rimantadine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. A significant analytical challenge is that the rimantadine molecule lacks a strong native chromophore, making direct UV spectrophotometric detection difficult.[3]

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method employs a pre-column derivatization step to attach a UV-active moiety to the analyte, enabling sensitive and accurate detection by a standard UV detector. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

This method is based on the pre-column derivatization of this compound with Anthraquinone-2-sulphonyl chloride (AQSC).[3] The primary amine group of rimantadine reacts with AQSC to form a stable, UV-active derivative. This derivative is then separated from interfering substances on a C18 reverse-phase column using an isocratic mobile phase and quantified by a UV detector. The workflow ensures high selectivity and sensitivity for the analyte.

Caption: Logical diagram of the pre-column derivatization reaction.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (API quality)

-

Derivatizing Agent: Anthraquinone-2-sulphonyl chloride (AQSC)

-

Solvents: HPLC grade Ethylnitrile (Acetonitrile), Dichloromethane (DCM), and water.[3]

-

Buffer Components: 1-octane sulfonic acid sodium salt monohydrate, Sodium Hydroxide (SH), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (SS).[3]

-

Pharmaceutical Sample: this compound tablets (e.g., Flumadine®).[3]

-

Equipment: Standard HPLC system with a UV-Vis detector, C18 analytical column, analytical balance, volumetric flasks, pipettes, sonicator, and pH meter.

Chromatographic Conditions

The analysis is performed using the following parameters:

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Ethylnitrile : 0.005M 1-octane sulfonic acid sodium salt buffer (pH 6.7) (60:40 v/v).[3] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min.[3] |

| Detection | UV at 259 nm.[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Buffer Preparation (0.005M 1-octane sulfonic acid): Prepare the buffer solution in HPLC grade water and adjust the pH to 6.7.[3]

-

Mobile Phase Preparation: Mix Ethylnitrile and the prepared buffer in a 60:40 volume ratio. Filter and degas the solution before use.[3]

-

Derivatizing Agent (AQSC) Solution: Prepare a 1.0 millimolar solution of AQSC in 25 mL of Dichloromethane (DCM).[3]

-

Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of Rimantadine HCl reference standard and transfer it to a 50 mL volumetric flask. Add the diluent (Ethylnitrile) to the mark and sonicate to dissolve.[3]

-

Working Standard Solutions (50-250 ppm): Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 50 ppm to 250 ppm.[3]

Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Rimantadine HCl and transfer it to a 50 mL volumetric flask.[3]

-

This powder is then subjected to the derivatization protocol as described below.

Pre-Column Derivatization Protocol

-

Place the 50 mg of Rimantadine HCl (either pure standard or from tablet powder) into a 100 mL flask.[3]

-

Add water and a sodium hydroxide (SH) solution and stir.[3]

-

Add 15 mL of DCM, followed by the 25 mL of AQSC solution, over 30 minutes while stirring. Continue stirring for one hour.[3]

-

Transfer the mixture to a separating funnel. Remove the aqueous phase.

-

Wash the remaining organic phase three times with 1M HCl and then dry it over anhydrous sodium sulfate (SS).[3]

-

Evaporate the DCM using a rotary evaporator to obtain the solid RMT-AQSC derivative residue.[3]

-

Dissolve this residue in Ethylnitrile in a 50 mL volumetric flask to achieve a concentration of 1000 ppm. This serves as the sample stock solution.

-

Prepare the desired sample concentration (e.g., 150 ppm) by diluting this stock solution with the diluent.[3]

Method Validation and Results

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[3]

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (RT) | Approx. 6.8 min | 6.79 min.[3] |

| Tailing Factor (T) | ≤ 2 | < 2.[3] |

| Theoretical Plates (N) | > 2000 | > 2000.[3] |

| % RSD of Peak Area | ≤ 2.0% | < 2.0%.[3] |

Method Validation Summary

The quantitative data below summarizes the performance of this validated method.

| Validation Parameter | Concentration Range / Level | Result |

| Linearity (r²) | 50 - 250 ppm | > 0.999.[1][3] |

| Accuracy (% Recovery) | 80%, 100%, 120% | 98% - 102%.[1][2][4] |

| Precision (% RSD) | - | < 2.0%.[3] |

| Limit of Detection (LOD) | - | 1.32 ppm.[3][5] |

| Limit of Quantification (LOQ) | - | 4.0 ppm.[3][5] |

| Robustness | Small variations in method | % RSD < 2, indicating robustness.[3] |

Experimental Workflow

The entire process from sample receipt to final quantification is outlined in the workflow diagram below.

Caption: Workflow for the quantification of Rimantadine HCl.

Conclusion

This application note presents a selective, accurate, and precise RP-HPLC method for the quantification of this compound in pharmaceutical preparations. The pre-column derivatization with AQSC successfully overcomes the challenge of poor UV absorbance, allowing for reliable detection and quantification.[3] The method is validated according to ICH guidelines and demonstrates excellent linearity, accuracy, and precision.[1][3][4] It is well-suited for routine quality control testing in pharmaceutical laboratories.

References

- 1. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]

- 2. Journal of Research in Pharmacy » Submission » Development and validation of HPLC method for simultaneous determination of rimantadine marketed product [dergipark.org.tr]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Purification of Rimantadine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and purification of rimantadine derivatives for research purposes. The protocols outlined below are based on established chemical transformations and purification techniques commonly employed in medicinal chemistry and drug development.

Introduction

Rimantadine, an α-methyl derivative of amantadine, is an antiviral drug historically used for the treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating.[1][2] Researchers have explored various derivatives of rimantadine to overcome resistance, broaden the antiviral spectrum, and investigate other potential therapeutic applications, including activity against flaviviruses, coronaviruses, and orthopoxviruses.[3][4][5] This application note details common synthetic routes and purification strategies for preparing rimantadine derivatives for further research and development.

Data Presentation: Synthesis of Rimantadine Derivatives

The following tables summarize quantitative data for representative synthetic methods for creating amide and amine derivatives of rimantadine.

Table 1: Synthesis of Amide Derivatives of Rimantadine via TBTU Coupling

| Derivative Name | Starting Materials | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method | Reference |

| Glycyl-rimantadine | Rimantadine, Glycine | TBTU, TEA | DCM | 24 | High | >95 | NMR, MS | [6] |

| N-[1-(Adamantan-1-yl)ethyl]isonicotinamide | Rimantadine hydrochloride, Isonicotinic acid | DCC, DMAP, NEt3 | - | - | - | - | - | [5] |

| Amide Derivative 4R | Rimantadine, Carboxylic Acid | TBTU, TEA | DCM | 24 | - | - | Single-crystal X-ray analysis | [3] |

TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate; TEA: Triethylamine; DCM: Dichloromethane; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine. Yields and purity are reported as found in the cited literature; "-" indicates data not specified in the abstract.

Table 2: Synthesis of Imine and Secondary Amine Derivatives of Rimantadine

| Derivative Type | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |

| Imine | This compound, Aldehyde | K₂CO₃ | Methanol | Reflux, 24 h | - | - | Elemental Analysis | [4] |

| Secondary Amine | Imine | NaBH₄, Acetic Acid | Benzene | Stirred, 4 h | - | - | Elemental Analysis | [4] |

Yields and purity are reported as found in the cited literature; "-" indicates data not specified in the abstract.

Experimental Protocols

Protocol 1: General Synthesis of Amide Derivatives of Rimantadine via TBTU Coupling

This protocol describes a general method for the formation of an amide bond between rimantadine and a carboxylic acid using TBTU as a coupling agent.[3]

Materials:

-

Rimantadine

-

Carboxylic acid of interest

-

2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve rimantadine (1.0 eq) in anhydrous DCM.

-

Add TEA (1.0 eq) to the solution.

-

In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DCM.

-

To the carboxylic acid solution, add TEA (1.1 eq) followed by TBTU (1.5 eq).

-

Allow both solutions to stir at room temperature for 30 minutes.

-

Combine the two solutions and stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with purification.

Purification:

-

The reaction mixture can be concentrated under reduced pressure.

-

The residue can be purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product.

-

Alternatively, the product may be precipitated or crystallized from a suitable solvent system.

Protocol 2: Synthesis of Imine Derivatives of Rimantadine

This protocol details the formation of imines (Schiff bases) from rimantadine and an aldehyde.[4]

Materials:

-

This compound

-

Aldehyde of interest

-

Potassium carbonate (K₂CO₃)

-

Methanol, anhydrous

-

Reflux condenser

-

Standard glassware

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.02 eq), and K₂CO₃ (0.53 eq) in anhydrous methanol.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The product may precipitate from the solution upon cooling.

Purification:

-

Filter the precipitate and wash with a small amount of cold methanol.

-

Dry the purified product in a vacuum oven.

Protocol 3: Reduction of Imines to Secondary Amine Derivatives

This protocol describes the reduction of the synthesized imine to the corresponding secondary amine.[4]

Materials:

-

Imine derivative of rimantadine

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Benzene, anhydrous

-

Standard glassware for reaction and work-up

Procedure:

-

In a round-bottom flask, prepare a suspension of NaBH₄ (3.0 eq) in anhydrous benzene.

-

Carefully add glacial acetic acid (9.0 eq) in portions and stir for 30 minutes.

-

Add the imine (1.0 eq) to the mixture.

-

Stir the reaction for 4 hours at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

Purification:

-

Perform a liquid-liquid extraction to isolate the product. The organic layer is typically washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product can be further purified by column chromatography or crystallization.

Visualizations

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]

- 4. Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antiviral Assay Setup with Rimantadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimantadine hydrochloride is an antiviral agent primarily active against influenza A virus.[1][2] It is a derivative of amantadine and functions by targeting the M2 protein, a proton-selective ion channel essential for the early stages of viral replication.[3] Specifically, rimantadine blocks the M2 ion channel, which in turn prevents the uncoating of the virus and the subsequent release of its genetic material into the host cell cytoplasm.[2][4][5] This application note provides detailed protocols for setting up in vitro assays to evaluate the antiviral efficacy of this compound against influenza A virus. The described assays include cytotoxicity, cytopathic effect (CPE) reduction, plaque reduction, and time-of-addition assays.

Mechanism of Action of Rimantadine

Rimantadine's antiviral activity is directed against the M2 protein of influenza A virus. This protein forms a proton channel in the viral envelope. During viral entry into the host cell via endocytosis, the endosome becomes acidified. This acidification triggers a conformational change in the viral hemagglutinin protein, leading to membrane fusion. The M2 ion channel allows protons to flow from the endosome into the virion, which is crucial for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. By blocking this proton channel, rimantadine prevents the acidification of the virion interior, thereby inhibiting viral uncoating and trapping the viral genome within the endosome, effectively halting the replication cycle at an early stage.

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Method | Incubation Time (h) | CC50 (µg/mL) | Reference |

| MDCK | MTT | 72 | >100 | [6] |

| Vero | Crystal Violet | 72 | >100 | [7] |

CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of a cell population.

Table 2: Antiviral Activity of this compound against Influenza A Virus

| Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | Reference |

| A/H1N1 | MDCK | Plaque Reduction | 0.2 - 0.4 | [8][9] |

| A/H3N2 | MDCK | Plaque Reduction | 0.2 - 0.4 | [8][9] |

| A/H1N1 | Vero | ELISA | 0.02 - 0.1 | [10] |

| A/H3N2 | Vero | ELISA | 0.01 - 0.5 | [10] |

| A/Soloman Island/3/2006 (H1N1) | MDCK | Plaque Reduction | 0.004-0.005 | [11] |

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to form a confluent monolayer.

-

Prepare serial dilutions of this compound in DMEM without FBS.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

MDCK cells

-

Influenza A virus stock

-

DMEM

-

BSA (Bovine Serum Albumin)

-

N-acetyl trypsin

-

Avicel microcrystalline cellulose or Agarose

-

This compound

-

6-well cell culture plates

-

Crystal violet solution (0.2% in 20% methanol)

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Wash the cell monolayers with PBS.

-

Infect the cells with approximately 100 plaque-forming units (PFU) per well of influenza A virus diluted in DMEM with 0.5% BSA.

-

Incubate at 4°C for 30 minutes to allow for virus attachment, followed by 1 hour at 37°C in a 5% CO2 incubator.

-

Aspirate the virus inoculum and wash the cells with PBS.

-

Prepare an overlay medium consisting of DMEM, 2 µg/mL N-acetyl trypsin, 1.2% Avicel, and varying concentrations of this compound.

-

Add the overlay medium to the wells and incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cells with 0.2% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The EC50 is the concentration of rimantadine that reduces the plaque number by 50%.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect.

Materials:

-

MDCK cells

-

Influenza A virus stock

-

DMEM

-

FBS

-